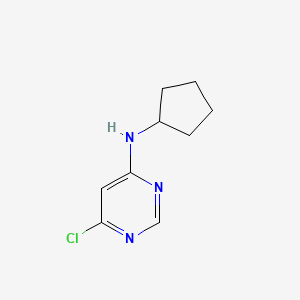

6-Chloro-N-cyclopentyl-4-pyrimidinamine

Übersicht

Beschreibung

“6-Chloro-N-cyclopentyl-4-pyrimidinamine” is a chemical compound with the linear formula C9H13N4Cl1 . It is typically available in powder form .

Molecular Structure Analysis

The molecular structure of “6-Chloro-N-cyclopentyl-4-pyrimidinamine” can be represented by the SMILES stringClC1=C(N)C(NC2CCCC2)=NC=N1 . This indicates that the molecule consists of a pyrimidine ring with a chlorine atom and a cyclopentyl group attached to it. Physical And Chemical Properties Analysis

“6-Chloro-N-cyclopentyl-4-pyrimidinamine” is a powder . Its molecular weight is approximately 197.66 g/mol .Wissenschaftliche Forschungsanwendungen

Insecticidal and Acaricidal Properties

6-Chloro-N-cyclopentyl-4-pyrimidinamine derivatives have been found to exhibit remarkable insecticidal activities. For instance, certain compounds within this group showed potent activity against Aphis fabae and Tetranychus cinnabarinus, even outperforming commercial insecticides like imidacloprid in some cases. This suggests their potential as effective insecticides in agricultural settings (Zhang et al., 2019).

Microbial Transformations in Agriculture

The ability of various microbial species to metabolize 6-Chloro-N-cyclopentyl-4-pyrimidinamine derivatives is significant in agricultural science. For example, microbes have been shown to produce monohydroxylated metabolites of these compounds, which can potentially be used as analytical reference standards in animal, plant, and soil metabolism studies (Schocken et al., 1997).

Corrosion Inhibition

Pyrimidine derivatives, including those related to 6-Chloro-N-cyclopentyl-4-pyrimidinamine, have been synthesized as corrosion inhibitors for mild steel in highly acidic solutions. These compounds act as mixed-type inhibitors with predominant cathodic effectiveness, indicating their potential applications in industrial corrosion protection (Hou et al., 2019).

Antitumor Activity

Certain pyrimidine derivatives related to 6-Chloro-N-cyclopentyl-4-pyrimidinamine have shown significant antitumor activity. For instance, some compounds demonstrated potent inhibition of mammalian dihydrofolate reductase, suggesting their potential as therapeutic agents in cancer treatment (Grivsky et al., 1980).

Binding Inhibition Properties

Studies on various 6-Chloro-N-cyclopentyl-4-pyrimidinamine derivatives have revealed their ability to inhibit binding in specific biochemical pathways. This property is crucial in the development of drugs targeting certain receptors or enzymes, indicating the compound's relevance in pharmaceutical research (Gueremy et al., 1982).

B-cell Lymphoma 6 Inhibitors

Derivatives of 6-Chloro-N-cyclopentyl-4-pyrimidinamine have been developed as potent B-cell lymphoma 6 (BCL6) inhibitors, showing significant effects against tumor growth, particularly in diffuse large B-cell lymphoma (DLBCL). This highlights its potential application in cancer therapy (Guo et al., 2020).

Eigenschaften

IUPAC Name |

6-chloro-N-cyclopentylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-5-9(12-6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJYMJBEWFLBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-cyclopentyl-4-pyrimidinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

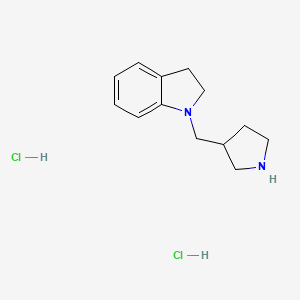

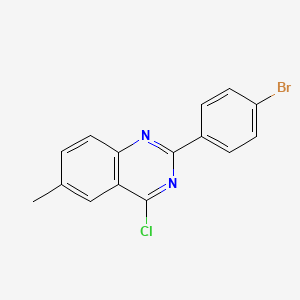

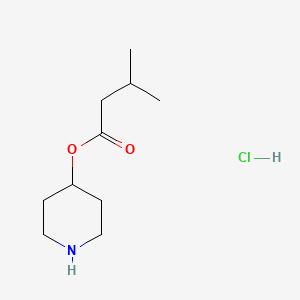

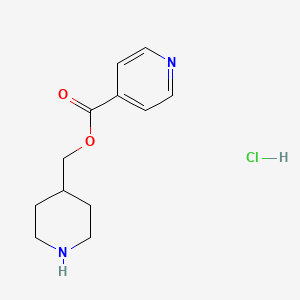

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1395114.png)

![4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1395120.png)

![4-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395121.png)

![4-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395122.png)

![5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline](/img/structure/B1395128.png)